molecular formula C12H21N3S B14155393 5-Dec-9-enyl-2H-[1,2,4]triazole-3-thiol CAS No. 4636-80-0

5-Dec-9-enyl-2H-[1,2,4]triazole-3-thiol

Katalognummer: B14155393
CAS-Nummer: 4636-80-0
Molekulargewicht: 239.38 g/mol
InChI-Schlüssel: LYHBBFWSTRLHKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Dec-9-enyl-2H-[1,2,4]triazole-3-thiol is a compound belonging to the triazole family, which is known for its versatile chemical properties and potential applications in various fields. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The specific structure of this compound includes a dec-9-enyl group attached to the triazole ring, which imparts unique chemical and physical properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Dec-9-enyl-2H-[1,2,4]triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with carbon disulfide, followed by alkylation with dec-9-enyl halides. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium hydroxide to facilitate the cyclization and alkylation processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of hydrazine derivatives, cyclization with carbon disulfide, and subsequent alkylation. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Dec-9-enyl-2H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Dec-9-enyl-2H-[1,2,4]triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities.

    Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.

Wirkmechanismus

The mechanism of action of 5-Dec-9-enyl-2H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in its potential use as an anticancer or antifungal agent.

    Corrosion Inhibition: The compound adsorbs onto metal surfaces, forming a protective layer that prevents corrosion. This involves interactions with the metal surface and the formation of a stable complex.

Vergleich Mit ähnlichen Verbindungen

5-Dec-9-enyl-2H-[1,2,4]triazole-3-thiol can be compared with other similar compounds in the triazole family:

    5-Heptadec-8-enyl-4-phenyl-4H-[1,2,4]triazole-3-thiol (HPTT): Similar structure but with a heptadec-8-enyl group.

    4-Phenyl-5-undecyl-4H-[1,2,4]triazole-3-thiol (PUTT): Contains an undecyl group instead of a dec-9-enyl group.

    5-Dec-9-enyl-4-phenyl-4H-[1,2,4]triazole-3-thiol (DPTT): Similar structure but with an additional phenyl group.

The uniqueness of this compound lies in its specific dec-9-enyl substitution, which imparts distinct chemical and physical properties, making it suitable for specific applications in corrosion inhibition and potential therapeutic uses.

Eigenschaften

CAS-Nummer

4636-80-0

Molekularformel

C12H21N3S

Molekulargewicht

239.38 g/mol

IUPAC-Name

5-dec-9-enyl-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C12H21N3S/c1-2-3-4-5-6-7-8-9-10-11-13-12(16)15-14-11/h2H,1,3-10H2,(H2,13,14,15,16)

InChI-Schlüssel

LYHBBFWSTRLHKB-UHFFFAOYSA-N

Kanonische SMILES

C=CCCCCCCCCC1=NC(=S)NN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.